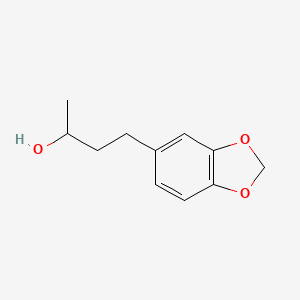
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is an organic compound with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is used for non-medical purposes in industrial or scientific research, and not for clinical diagnosis and treatment of humans or animals .
Molecular Structure Analysis
The molecular structure of “4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” can be represented by the SMILES stringCC(O)CCc1ccc2OCOc2c1 . The InChI representation is 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 . Physical And Chemical Properties Analysis
“4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is a solid compound . As mentioned earlier, it has an empirical formula of C11H14O3 and a molecular weight of 194.23 .Scientific Research Applications
Organic Synthesis Building Block
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol: serves as a versatile building block in organic synthesis. It can be used to construct complex molecules due to its reactive hydroxyl group, which can undergo various chemical transformations .
Anticancer Research
This compound has been utilized in the design and synthesis of new anticancer agents. Researchers have explored its incorporation into indole-based structures, which have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells .
Non-Medical Research Applications
It is specified for use in non-medical industrial or scientific research, excluding clinical diagnosis and treatment. This highlights its utility in experimental and theoretical studies that do not involve direct medical applications .
Antioxidant Activity
Compounds containing the 1,3-benzodioxole moiety, such as 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol , have been reported to exhibit antioxidant properties. This makes them valuable in studies aimed at understanding oxidative stress and its mitigation .
Safety and Hazards
According to Sigma-Aldrich, “4-(2H-1,3-benzodioxol-5-yl)butan-2-ol” is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral . The hazard statements include H302 (Harmful if swallowed) and H312 (Harmful in contact with skin) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZXAIJPTHVTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)butan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)
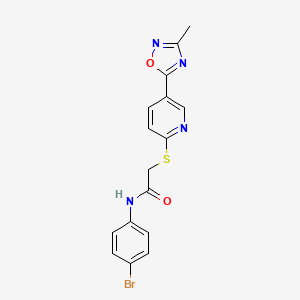
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)
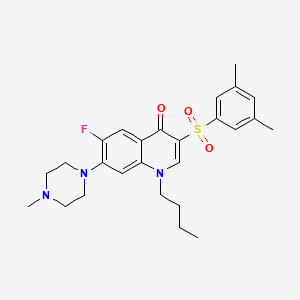
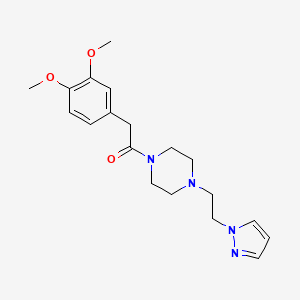
![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)
![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)
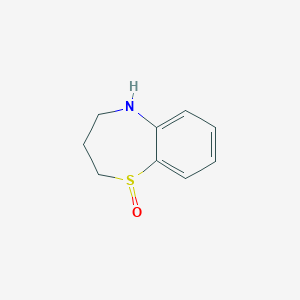
![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)
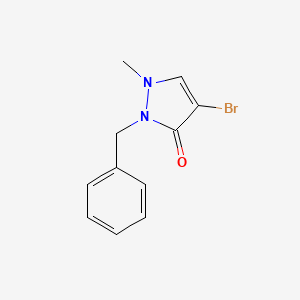
![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)